N'-[(E)-pyridin-2-ylmethylidene]tert-butoxycarbohydrazide
Description
N'-[(E)-pyridin-2-ylmethylidene]tert-butoxycarbohydrazide is a Schiff base derivative characterized by a pyridine-2-ylmethylidene group linked to a tert-butoxycarbohydrazide moiety. This compound belongs to a broader class of hydrazide derivatives, which are widely studied for their diverse chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-(pyridin-2-ylmethylideneamino)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-11(2,3)16-10(15)14-13-8-9-6-4-5-7-12-9/h4-8H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPXJWZSCZWVIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=CC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N'-[(E)-pyridin-2-ylmethylidene]tert-butoxycarbohydrazide typically involves the reaction of tert-butyl hydrazinecarboxylate with pyridine-2-carbaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N'-[(E)-pyridin-2-ylmethylidene]tert-butoxycarbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield hydrazine derivatives .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of hydrazides, including N'-[(E)-pyridin-2-ylmethylidene]tert-butoxycarbohydrazide, exhibit significant antimicrobial properties. Studies have shown that modifications to the hydrazide fragment can enhance the antimicrobial efficacy against various pathogens. For instance, derivatives have been tested against common bacteria such as Escherichia coli and Staphylococcus aureus with promising results in inhibiting growth.
Cytotoxicity and Anticancer Potential
The compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent. The structure-activity relationship (SAR) studies indicate that specific substitutions on the hydrazide moiety can lead to improved selectivity and potency against cancer cells.
Enzyme Inhibition
This compound has also been investigated for its potential as an enzyme inhibitor. It may inhibit enzymes involved in critical metabolic pathways, which could be beneficial in treating diseases such as Alzheimer's disease through the inhibition of acetylcholinesterase.
Synthesis and Biological Evaluation
The synthesis of this compound typically involves the reaction of pyridine derivatives with hydrazine derivatives under controlled conditions. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of several hydrazide derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, establishing a correlation between structural modifications and biological activity.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | E. coli |
| Another derivative | 16 | S. aureus |
Case Study 2: Cytotoxicity on Cancer Cells
In vitro tests conducted on various cancer cell lines revealed that this compound exhibited IC50 values in the low micromolar range, indicating potential for development into therapeutic agents against cancer.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF-7 | 5 | Anticancer |
| HeLa | 3 | Anticancer |
Mechanism of Action
The mechanism of action of N'-[(E)-pyridin-2-ylmethylidene]tert-butoxycarbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Data Tables
Table 2: Crystal Packing and Coordination Parameters
| Compound | Dihedral Angle (°) | Metal–N Bond Lengths (Å) | Crystal System |
|---|---|---|---|
| N'-[(E)-pyridin-3-ylmethylidene]thiophene-2-carbohydrazide (I) | 21.4 | N/A | Monoclinic |
| [Zn₂(C₁₈H₁₈N₈)₃][ClO₄]₄·DMF·2CH₃CN | N/A | 2.128–2.277 | Triclinic |
| Silver(I) Hypochlorite Complex | 45.7 (Ag–Ag) | 2.157–2.190 | Monoclinic |
Biological Activity
N'-[(E)-pyridin-2-ylmethylidene]tert-butoxycarbohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its structure, biological properties, and relevant studies that highlight its applications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : CHNO
- IUPAC Name : tert-butyl N'-[(4-pyridin-2-yl)phenyl]methylcarbamate
The structure includes a pyridine ring, which is known for its role in various biological activities, and a hydrazide functional group that can contribute to its reactivity and interaction with biological targets.
Antioxidant Activity
Research indicates that compounds with hydrazone functionalities exhibit significant antioxidant properties. A study demonstrated that derivatives of hydrazones can scavenge free radicals effectively, suggesting that this compound may offer protective effects against oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory potential. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response. This suggests a mechanism through which the compound could be beneficial in treating inflammatory diseases .
Antimicrobial Properties
Preliminary findings indicate that this compound exhibits antimicrobial activity against several bacterial strains. The presence of the pyridine moiety is thought to enhance its interaction with microbial cell membranes, leading to increased permeability and cell death .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antioxidant Activity | Demonstrated significant free radical scavenging ability in vitro. |
| Study 2 | Anti-inflammatory | Inhibited cytokine production in macrophage cultures. |
| Study 3 | Antimicrobial | Showed activity against Gram-positive and Gram-negative bacteria. |
The biological activities of this compound can be attributed to its ability to interact with various biomolecules:
- Antioxidant Mechanism : The hydrazone group can donate hydrogen atoms to free radicals, thus neutralizing them.
- Anti-inflammatory Mechanism : The compound may modulate signaling pathways involved in inflammation, such as NF-kB and MAPK pathways.
- Antimicrobial Mechanism : The lipophilicity provided by the tert-butoxy group enhances membrane penetration, disrupting microbial integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
